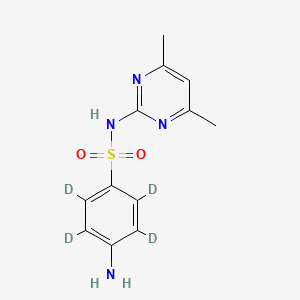

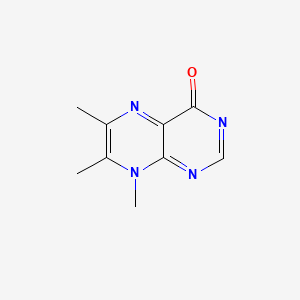

![molecular formula C12H11N3 B563160 2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3 CAS No. 1189458-14-7](/img/structure/B563160.png)

2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-3-methyl-9H-pyrido[2,3-b]indole, also known as MeAalphaC, is a pyridoindole . It is a mutagenic and carcinogenic heterocyclic amine formed during ordinary cooking . It can be formed by pyrolyses of either tryptophan or proteins of animal or vegetable origin .

Synthesis Analysis

The synthesis of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole involves the activation of MeAalphaC and AalphaC to mutagenic metabolites by cytochrome P450-mediated N-oxidation to the corresponding N2-OH derivatives .

Molecular Structure Analysis

The molecular formula of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole is C12H11N3 . The InChI representation is InChI=1S/C12H11N3/c1-7-6-9-8-4-2-3-5-10(8)14-12(9)15-11(7)13/h2-6H,1H3,(H3,13,14,15) .

Chemical Reactions Analysis

2-Amino-3-methyl-9H-pyrido[2,3-b]indole exhibits potent mutagenic principles toward Salmonella typhimurium TA98 and TA100 . It is activated to mutagenic metabolites by cytochrome P450-mediated N-oxidation to the corresponding N2-OH derivatives .

Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole is 197.24 g/mol . It has a XLogP3 value of 2.9 . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Mutagenic Studies

“2-Amino-3-methyl-9H-pyrido[2,3-b]indole” (also known as MeAαC) has been used in mutagenic studies . It has been shown to induce gene mutations in mammalian cell lines and bacterial strains engineered for the expression of human enzymes . This compound has been particularly useful in studying the effects of various enzymes on mutagenicity .

Carcinogenic Research

MeAαC is a potential human carcinogen . It is generated by the combustion of tobacco or by pyrolysis of protein . Studies have suggested that MeAαC potentially contributes to liver or digestive tract cancers .

Metabolic Pathway Analysis

The metabolic pathways of MeAαC have been studied extensively. Inside the body, MeAαC is metabolized to intermediates that react with DNA . These studies help in understanding the mechanisms of carcinogenesis.

Enzyme Interaction Studies

MeAαC has been used to study the interactions between various enzymes. For instance, it has been shown that MeAαC induces gene mutations in cells co-expressing cytochrome (CYP) 1A2 and sulphotransferase (SULT) 1A1 . Such studies are crucial in understanding the role of these enzymes in

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3, also known as MeA-alpha-C , is DNA . This compound interacts with DNA, leading to the formation of adducts .

Mode of Action

MeA-alpha-C is metabolized in the body to form intermediates, possibly short-lived nitrenium ions . These intermediates are electrophilic and can react with DNA to form adducts . The formation of these adducts can lead to mutations .

Biochemical Pathways

The biochemical pathway involved in the action of MeA-alpha-C is the metabolic pathway that converts the compound into reactive intermediates . These intermediates then interact with DNA to form adducts . The formation of these adducts can disrupt normal cellular processes and lead to mutations .

Pharmacokinetics

It is known that the compound is metabolized in the body to form reactive intermediates .

Result of Action

The primary result of the action of MeA-alpha-C is the formation of DNA adducts . These adducts can lead to mutations , which can potentially contribute to the development of cancers, particularly liver or digestive tract cancers .

Action Environment

The action of MeA-alpha-C can be influenced by various environmental factors. For example, the compound is formed during the combustion of tobacco or by pyrolysis of protein . Therefore, exposure to tobacco smoke or consumption of certain cooked foods can increase the levels of MeA-alpha-C in the body . Additionally, the compound’s action can be influenced by individual differences in metabolism and DNA repair capacity.

Safety and Hazards

properties

IUPAC Name |

3-(trideuteriomethyl)-9H-pyrido[2,3-b]indol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-7-6-9-8-4-2-3-5-10(8)14-12(9)15-11(7)13/h2-6H,1H3,(H3,13,14,15)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLCGFRPPGNALI-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NC3=CC=CC=C32)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC2=C(NC3=CC=CC=C32)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

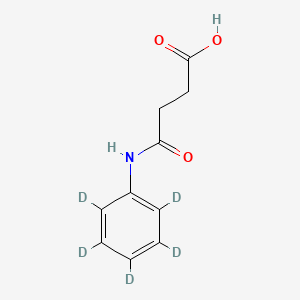

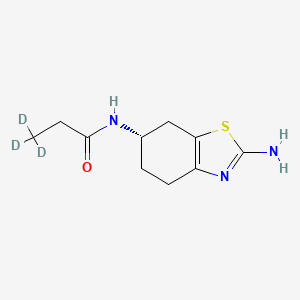

![5-Deuterio-5-[[4-[2-[5-(1,2,2,2-tetradeuterio-1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563086.png)